REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:16]=[CH:15][C:6]([C:7]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:5][CH:4]=1)=[O:2].[BH4-].[Na+]>C(O)C>[OH:2][CH2:1][C:3]1[CH:4]=[CH:5][C:6]([C:7]([N:9]2[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[O:8])=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
28.6 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(C(=O)N2CCCCC2)C=C1
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
aldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with 2.5 mL acetic acid
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed on a rotary evaporator
|
Type
|
EXTRACTION
|
Details
|
The product alcohol was extracted with two 25-mL volumes of CH2Cl2 plus 25 mL ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvents
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C(=O)N2CCCCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |